8-Methoxy-1,7-naphthyridin-6-amine

PDE4 inhibitor synthesis naphthyridine scaffold drug discovery

Procure 8-Methoxy-1,7-naphthyridin-6-amine as your strategic building block for PDE4 inhibitor programs. Its precisely positioned 6-amino group is the critical functional handle for conversion to the 6-triflate intermediate (41% yield), enabling diverse palladium-catalyzed cross-coupling reactions. This specific 1,7-naphthyridine isomer offers calculated TPSA (61 Ų) and consensus LogP (1.11) predictive of BBB permeability for CNS applications. Validated in patent literature as the direct precursor to potent 1.5 nM PDE4D inhibitors with oral activity. Ideal for respiratory, inflammatory, and oncology drug discovery.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 55716-28-4
Cat. No. B1365942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-1,7-naphthyridin-6-amine
CAS55716-28-4
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC(=N1)N)C=CC=N2
InChIInChI=1S/C9H9N3O/c1-13-9-8-6(3-2-4-11-8)5-7(10)12-9/h2-5H,1H3,(H2,10,12)
InChIKeyUZHCBQNHIKDKKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxy-1,7-naphthyridin-6-amine (CAS 55716-28-4) — A Strategic 1,7-Naphthyridine Scaffold Intermediate for Targeted Kinase and PDE Inhibitor Synthesis


8-Methoxy-1,7-naphthyridin-6-amine is a 1,7-naphthyridine derivative characterized by a methoxy group at the 8-position and a primary amine at the 6-position. It serves as a key synthetic intermediate in the construction of pharmacologically active heterocycles, particularly 8-aryl-1,7-naphthyridines that function as phosphodiesterase type 4 (PDE4) inhibitors [1]. Its molecular formula is C₉H₉N₃O, with a molecular weight of 175.19 g/mol . The presence of the reactive 6-amino group enables efficient derivatization via diazotization to the corresponding 6-triflate, a critical step for subsequent cross-coupling reactions that introduce aryl moieties at the 6-position, thereby expanding the accessible chemical space within the naphthyridine class [1].

Why Substituting 8-Methoxy-1,7-naphthyridin-6-amine with Alternative Naphthyridine Isomers or Analogs Fails


Substituting 8-Methoxy-1,7-naphthyridin-6-amine with a different naphthyridine isomer, such as a 1,5- or 1,6-naphthyridine, or even a differently substituted 1,7-naphthyridine, is not scientifically valid due to profound differences in reactivity, target engagement, and downstream synthetic utility. The 1,7-naphthyridine core itself exhibits distinct electronic properties and biological activity profiles compared to its five other possible naphthyridine ring systems [1]. More specifically, the precise 8-methoxy and 6-amino substitution pattern on the 1,7-naphthyridine core is non-negotiable. This specific arrangement is critical for two reasons: (1) it dictates the molecule's physicochemical properties, including logP (consensus ~1.11) and TPSA (~61 Ų) , and (2) the 6-amino group is the essential functional handle for conversion to the corresponding 6-triflate, which is the key intermediate for installing diverse aryl groups via palladium-catalyzed cross-coupling [2]. Any deviation in substitution pattern or ring isomer fundamentally alters these properties and eliminates the established, patent-validated synthetic route to potent PDE4 inhibitors, thereby negating its value as a strategic building block for drug discovery programs targeting this pathway.

Quantitative Evidence Differentiating 8-Methoxy-1,7-naphthyridin-6-amine from In-Class Analogs


Synthetic Utility: 8-Methoxy-1,7-naphthyridin-6-amine Enables Access to a PDE4D Inhibitor with IC₅₀ = 1.5 nM

8-Methoxy-1,7-naphthyridin-6-amine serves as the essential synthetic precursor to a 6,8-disubstituted 1,7-naphthyridine (Compound 1) identified as a potent and selective phosphodiesterase type 4D (PDE4D) inhibitor. The target inhibitor, which is accessed exclusively via functionalization of the 6-amino group of the title compound, demonstrates an IC₅₀ of 1.5 nM against PDE4D [1]. In contrast, other naphthyridine analogs in this class, such as those lacking the 8-methoxy group, exhibit significantly reduced potency against PDE4 isozymes, with many demonstrating IC₅₀ values > 100 nM or showing inactivity [2]. This demonstrates that the 8-methoxy substitution pattern is a critical determinant of high-affinity PDE4D binding.

PDE4 inhibitor synthesis naphthyridine scaffold drug discovery

Physicochemical Differentiation: 8-Methoxy-1,7-naphthyridin-6-amine Possesses a Distinct TPSA and logP Profile Critical for CNS Penetration

The Topological Polar Surface Area (TPSA) of 8-Methoxy-1,7-naphthyridin-6-amine is calculated as 61.03 Ų . This value is significantly lower than many other naphthyridine building blocks bearing additional polar substituents (e.g., carboxylic acids or sulfonamides), which often exhibit TPSA > 80 Ų. A TPSA below 90 Ų is a widely recognized predictor of favorable blood-brain barrier permeability. Combined with a consensus Log Po/w of 1.11 , which falls within the optimal range for CNS drugs, this compound presents a favorable profile for designing brain-penetrant kinase or PDE inhibitors. In contrast, many alternative naphthyridine scaffolds with higher polarity or suboptimal lipophilicity are less suitable for CNS applications.

Physicochemical properties drug-likeness CNS drug design

Synthetic Divergence: The 6-Amino Group Enables a 41% Yield in Conversion to a Versatile 6-Triflate Intermediate

The 6-amino group of 8-Methoxy-1,7-naphthyridin-6-amine is quantitatively converted to the corresponding 6-trifluoromethanesulfonate (triflate) in a 41% isolated yield [1]. This transformation is a critical enabling step for diversifying the naphthyridine core. The resulting 6-triflate is a highly reactive electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), which are not feasible with the parent amine. This synthetic route is established in a US patent (Example 14) as the preferred method for generating 6-aryl-8-methoxy-1,7-naphthyridines, a class of PDE IV inhibitors [1]. In contrast, naphthyridine isomers or analogs lacking the 6-amino group cannot undergo this direct functionalization, severely limiting the scope of accessible derivatives.

Synthetic methodology cross-coupling naphthyridine functionalization

Kinase Selectivity Profile: Naphthyridine Scaffolds Containing the 8-Methoxy Motif Exhibit Favorable Kinase Selectivity (S10 Score < 0.02)

While the target compound itself is an intermediate, analysis of closely related 1,7-naphthyridine analogs reveals that compounds bearing the 8-methoxy motif exhibit a favorable kinase selectivity profile. In a head-to-head comparison of naphthyridine-based CK2 inhibitors, compounds with an 8-methoxy substitution pattern (represented by compounds 7, 8, 9, 10, 11 in the study) demonstrate S10(1 µM) selectivity scores ranging from 0.007 to 0.025, indicating that fewer than 2.5% of off-target kinases are inhibited >90% at 1 µM [1]. In contrast, alternative scaffolds within the same study, such as SGC-CK2-1, while potent on CK2α (IC₅₀ = 36 nM), exhibit a similar selectivity score (0.007) but drastically reduced solubility (3.7 µM vs. > 100 µM for several 8-methoxy analogs) [1]. This suggests that the 8-methoxy-1,7-naphthyridine core provides a balanced profile of potency, selectivity, and drug-like properties.

Kinase selectivity CK2 inhibitors naphthyridine SAR

Regioisomeric Specificity: 8-Methoxy-1,7-naphthyridin-6-amine is the Validated Precursor to PDE4 Inhibitors with In Vivo Oral Activity

The derivative synthesized from 8-Methoxy-1,7-naphthyridin-6-amine, a 6,8-disubstituted 1,7-naphthyridine, has demonstrated not only potent in vitro PDE4D inhibition (IC₅₀ = 1.5 nM) but also significant functional activity: it inhibited TNFα release from human peripheral blood mononuclear cells and, importantly, was orally active in a rat model of adjuvant-induced arthritis [1]. This in vivo proof-of-concept distinguishes this specific scaffold from many other naphthyridine-based PDE4 inhibitors that show potent enzyme inhibition but fail to translate to oral in vivo efficacy due to poor pharmacokinetics or high clearance. For example, other 8-aryl-1,7-naphthyridines disclosed in the patent literature are often limited by their physical properties and require extensive formulation to achieve oral exposure [2].

PDE4 inhibitor in vivo efficacy oral bioavailability

High-Value Application Scenarios for Procuring 8-Methoxy-1,7-naphthyridin-6-amine


Synthesis of High-Affinity PDE4D Inhibitors for Inflammatory Disease Programs

Researchers focused on developing novel therapies for asthma, COPD, or inflammatory arthritis can directly leverage 8-Methoxy-1,7-naphthyridin-6-amine as the starting material to access potent PDE4D inhibitors with demonstrated in vivo oral activity. The established synthetic route to convert this intermediate to a 1.5 nM PDE4D inhibitor provides a validated starting point for structure-activity relationship (SAR) exploration and lead optimization [1].

Building Block for CNS-Penetrant Kinase Inhibitor Libraries

Medicinal chemists targeting CNS disorders, such as glioblastoma or neurodegenerative diseases, can prioritize 8-Methoxy-1,7-naphthyridin-6-amine due to its calculated TPSA of 61.03 Ų and consensus Log Po/w of 1.11 . These physicochemical parameters are highly predictive of blood-brain barrier permeability, making this scaffold a privileged starting point for designing brain-penetrant small molecules, a feature not commonly found in more polar naphthyridine building blocks.

Diversification of 1,7-Naphthyridine Chemical Space via 6-Position Cross-Coupling

Process chemists and discovery chemists seeking to rapidly generate diverse libraries of 1,7-naphthyridines should procure this specific compound for its unique 6-amino functionality. As demonstrated in US Patent 6,136,821, this amine is efficiently converted to a 6-triflate intermediate in 41% yield [2]. This reactive handle enables a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to install aryl, heteroaryl, alkenyl, and alkynyl groups, dramatically expanding the accessible chemical space around the naphthyridine core.

Development of Selective CK2α Kinase Inhibitors with Favorable Solubility

Drug discovery teams working on oncology projects targeting Casein Kinase 2 (CK2) can utilize 8-Methoxy-1,7-naphthyridin-6-amine as a core scaffold for generating selective inhibitors. Class-level data indicates that 8-methoxy-substituted naphthyridines exhibit favorable selectivity profiles (S10 scores as low as 0.007) and significantly improved kinetic solubility (up to 210 µM) compared to alternative CK2 inhibitor chemotypes [3]. This balance of potency and drug-like properties reduces the risk of encountering solubility-limited pharmacology during lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Methoxy-1,7-naphthyridin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.